Bromoxanide

Description

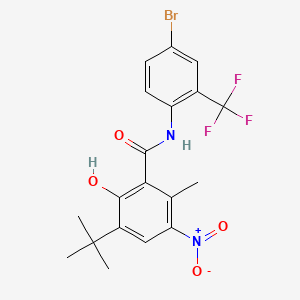

Structure

3D Structure

Properties

CAS No. |

41113-86-4 |

|---|---|

Molecular Formula |

C19H18BrF3N2O4 |

Molecular Weight |

475.3 g/mol |

IUPAC Name |

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-tert-butyl-2-hydroxy-6-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C19H18BrF3N2O4/c1-9-14(25(28)29)8-12(18(2,3)4)16(26)15(9)17(27)24-13-6-5-10(20)7-11(13)19(21,22)23/h5-8,26H,1-4H3,(H,24,27) |

InChI Key |

WRPRKPMHLLGGIZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)O)C(C)(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)O)C(C)(C)C)[N+](=O)[O-] |

Other CAS No. |

41113-86-4 |

Origin of Product |

United States |

Structure-Activity Relationship of Bromoxanide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Bromoxanide and its analogues, a class of salicylanilide anthelmintics. The document outlines their mechanism of action, summarizes key structural modifications that influence biological activity, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction: Bromoxanide and the Salicylanilide Class

Bromoxanide is a halogenated salicylanilide recognized for its potent anthelmintic properties, particularly against trematodes such as the liver fluke, Fasciola hepatica. Salicylanilides represent a significant class of veterinary and, in some cases, human drugs for controlling parasitic infections. Their efficacy is intrinsically linked to their chemical structure, which allows them to interfere with vital cellular processes in the target parasite.

The core structure of a salicylanilide consists of a salicylic acid ring linked to an aniline ring via an amide bond. The specific substitutions on these rings are critical determinants of the compound's potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for Bromoxanide and its analogues is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. As weak acids, these compounds act as protonophores, disrupting the proton gradient that is essential for ATP synthesis.

dot

Caption: Figure 1. Uncoupling of oxidative phosphorylation by Bromoxanide.

Pathway Description:

-

The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton gradient.

-

This proton-motive force drives ATP synthesis as protons flow back into the matrix through ATP synthase.

-

Bromoxanide, a lipophilic weak acid, diffuses into the inner mitochondrial membrane.

-

It picks up a proton from the high-concentration intermembrane space, diffuses across the membrane, and releases the proton into the low-concentration matrix.

-

This action dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The cell continues to consume oxygen but fails to produce sufficient ATP, leading to energy depletion and parasite death.

Structure-Activity Relationship (SAR) of Salicylanilides

While a comprehensive SAR table for a complete series of Bromoxanide analogues is not available in a single public-domain source, analysis of the broader salicylanilide class allows for the deduction of key structural requirements for anthelmintic activity. The following table summarizes general SAR principles based on available literature for fasciolicidal salicylanilides.

| Structural Moiety | Position of Substitution | Nature of Substituent | Impact on Activity |

| Salicylic Acid Ring | 3 and 5 | Halogens (e.g., Br, Cl, I) | Increases lipophilicity and potency. Electron-withdrawing nature is crucial. |

| 4 | - | Generally unsubstituted. | |

| 2-OH | - | Essential for activity; acts as the proton-donating group. | |

| Anilide Ring | 4' | Halogen, Trifluoromethyl (-CF3) | Strong electron-withdrawing groups significantly enhance potency. |

| 2' and 6' | Halogens | Can increase activity but may also increase host toxicity. | |

| 3' and 5' | Nitro (-NO2), Halogens | Electron-withdrawing groups contribute to the acidity of the N-H proton. | |

| Amide Linker | -NH- | - | The acidic proton is important for the protonophore mechanism. |

Key SAR Insights:

-

Acidity: The acidity of the phenolic hydroxyl group and the amide proton is critical for the protonophoric action. Electron-withdrawing substituents on both rings enhance this acidity.

-

Lipophilicity: Increased lipophilicity, often conferred by halogen atoms, is necessary for the molecule to partition into and diffuse across the mitochondrial membrane.

-

Steric Factors: The spatial arrangement of substituents can influence the conformation of the molecule, affecting its interaction with the mitochondrial membrane.

Experimental Protocols

This section details the general methodologies for the synthesis and in vitro evaluation of Bromoxanide analogues.

General Synthesis of Salicylanilide Analogues

The synthesis of salicylanilide analogues is typically achieved through the condensation of a substituted salicylic acid with a substituted aniline.

dot

Caption: Figure 2. General workflow for the synthesis of salicylanilide analogues.

Detailed Protocol:

-

Activation of Salicylic Acid: To a solution of the appropriately substituted salicylic acid in an inert solvent (e.g., dry toluene), a coupling agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) is added dropwise at room temperature. The mixture is then heated to reflux for 1-2 hours to form the corresponding acyl chloride.

-

Amide Bond Formation: The reaction mixture is cooled, and the substituted aniline, dissolved in the same solvent, is added. The mixture is then refluxed for an additional 2-4 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water or ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted salicylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield the pure salicylanilide analogue.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

In Vitro Anthelmintic Activity Assay (Fasciola hepatica)

The in vitro efficacy of newly synthesized compounds against Fasciola hepatica can be assessed by monitoring the motility and survival of adult flukes.

dot

Caption: Figure 3. Workflow for in vitro evaluation of fasciolicidal activity.

Detailed Protocol:

-

Parasite Collection: Adult Fasciola hepatica are collected from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

-

Preparation: The flukes are washed several times in a pre-warmed (37°C) culture medium (e.g., RPMI-1640) supplemented with antibiotics to remove bile and debris.

-

Acclimatization: Flukes are acclimatized in fresh culture medium for 1-2 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-lethal to the flukes (typically ≤1%).

-

Assay Setup: Healthy, active flukes are individually placed in the wells of a multi-well plate containing the culture medium with the test compounds. Each concentration is typically tested in triplicate. Positive (a known fasciolicide like triclabendazole) and negative (vehicle control with DMSO) controls are included.

-

Incubation and Observation: The plates are incubated at 37°C with 5% CO2. The viability of the flukes is assessed at 24, 48, and 72 hours. Assessment is based on motility, which can be scored visually (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead/no movement upon probing).

-

Data Analysis: The results are used to calculate the concentration of the compound that causes 50% inhibition of motility (IC50) or is lethal to 50% of the flukes (LC50) using appropriate statistical software (e.g., probit analysis).

Conclusion

The anthelmintic activity of Bromoxanide and its salicylanilide analogues is critically dependent on their ability to function as protonophores, thereby uncoupling oxidative phosphorylation in the parasite. The structure-activity relationship is well-defined by the requirement for an acidic phenolic hydroxyl group, an acidic amide proton, and a lipophilic structure decorated with strong electron-withdrawing groups on both the salicylic and anilide rings. These features collectively optimize the compound's ability to shuttle protons across the mitochondrial membrane, leading to a fatal disruption of the parasite's energy metabolism. Future drug design efforts in this class should continue to focus on optimizing these physicochemical properties to enhance potency and selectivity, while minimizing host toxicity.

In Vitro Anthelmintic Activity of Bromoxanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxanide is a salicylanilide anthelmintic agent historically used in veterinary medicine to treat parasitic infections, particularly against trematodes such as Fasciola hepatica (liver fluke) and hematophagous nematodes like Haemonchus contortus. As a member of the salicylanilide class, its primary mechanism of action involves the disruption of the parasite's energy metabolism through the uncoupling of oxidative phosphorylation. This technical guide provides an in-depth overview of the in vitro anthelmintic activity of Bromoxanide and related salicylanilides, detailing experimental protocols, summarizing available data, and visualizing key pathways and workflows. While specific quantitative in vitro data for Bromoxanide is limited in publicly available literature, this guide leverages data from closely related salicylanilides to provide a comprehensive understanding of its expected in vitro efficacy and the methodologies for its evaluation.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of Bromoxanide and other salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of helminths.[1][2] These compounds are lipophilic weak acids that act as proton ionophores, transporting protons across the inner mitochondrial membrane.[1][2] This dissipation of the proton gradient disrupts the synthesis of ATP, leading to energy depletion, paralysis, and ultimately the death of the parasite.[1]

Data Presentation: In Vitro Anthelmintic Activity of Salicylanilides

Table 1: In Vitro Activity of Salicylanilides against Fasciola hepatica

| Compound | Concentration (µM) | Observation | Reference |

| Oxyclozanide | ≤ 100 | Active in serum-free medium | [3][4] |

| Rafoxanide | ≤ 100 | Active in serum-free medium | [3][4] |

| Closantel | Not specified | Effective against mature flukes | [1][5] |

Table 2: In Vitro Activity of Salicylanilides against Haemonchus contortus

| Compound | Assay | Observation | Reference |

| Closantel | Larval Migration Assay | Detects resistance | [6] |

| Rafoxanide | Not specified | Used for control of Haemonchus spp. | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of anthelmintic activity. The following protocols are based on established methods for testing salicylanilides against Fasciola hepatica and Haemonchus contortus.

Adult Fluke Motility Assay (Fasciola hepatica)

This assay assesses the effect of the compound on the motor activity of adult flukes.

a. Parasite Collection and Preparation:

-

Adult Fasciola hepatica are collected from the bile ducts of infected sheep or cattle at necropsy.

-

The flukes are washed several times in a pre-warmed (37°C) sterile saline solution to remove bile and debris.

-

Healthy, active flukes are selected for the assay.

b. Assay Medium:

-

A serum-free RPMI-1640 medium is recommended to avoid the binding of salicylanilides to serum proteins, which can mask their activity.[3][4]

-

The medium is supplemented with antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.

c. Experimental Procedure:

-

Individual flukes are placed in petri dishes or multi-well plates containing the assay medium.

-

Bromoxanide is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final test concentrations in the assay medium. A solvent control is included.

-

Flukes are incubated at 37°C in a humidified atmosphere.

-

Motility is observed and scored at various time points (e.g., 1, 3, 6, 12, 24 hours). Scoring can be based on a scale (e.g., 0 = no movement, 1 = infrequent movement, 2 = slow movement, 3 = normal movement).

d. Data Analysis:

-

The concentration of Bromoxanide that causes a 50% reduction in motility (EC50) can be determined by plotting the motility scores against the log of the drug concentration.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of the compound.

a. Egg Collection:

-

Fasciola hepatica or Haemonchus contortus eggs are recovered from the feces of infected animals using a series of sieves and sedimentation techniques.

b. Assay Procedure:

-

A known number of eggs (e.g., 100) are placed in each well of a 96-well plate.

-

Test concentrations of Bromoxanide are added to the wells. A negative control (medium only) and a positive control (a known ovicidal drug) are included.

-

The plates are incubated at 25-27°C for a period that allows for larval development and hatching in the control group (e.g., 48 hours for H. contortus, longer for F. hepatica).

c. Data Collection and Analysis:

-

The number of hatched larvae and unhatched eggs in each well is counted under a microscope.

-

The percentage of egg hatch inhibition is calculated for each concentration.

-

The IC50 (concentration inhibiting 50% of egg hatch) is determined.

Larval Migration Assay (Haemonchus contortus)

This assay assesses the effect of the compound on the motility and viability of infective larvae (L3).

a. Larval Preparation:

-

Infective L3 larvae of H. contortus are obtained from fecal cultures.

b. Assay Setup:

-

The assay is typically performed in a multi-well plate with a fine mesh (e.g., 50 µm) separating an inner and outer chamber.

-

Larvae are exposed to different concentrations of Bromoxanide in the inner chamber.

c. Experimental Procedure:

-

The plates are incubated at 37°C for a set period (e.g., 24 hours).

-

Motile, viable larvae will migrate through the mesh into the outer chamber, which contains fresh medium.

d. Data Collection and Analysis:

-

The number of larvae in the outer chamber is counted.

-

The percentage of migration inhibition is calculated relative to a negative control.

-

The IC50 for larval migration is determined.

Conclusion

Bromoxanide, as a salicylanilide anthelmintic, is expected to exhibit potent in vitro activity against a range of helminth parasites, particularly Fasciola hepatica and Haemonchus contortus. Its mechanism of action, the uncoupling of oxidative phosphorylation, is a well-established target for this class of drugs. While specific quantitative in vitro data for Bromoxanide is scarce, the experimental protocols outlined in this guide provide a robust framework for its evaluation. The use of standardized, serum-free in vitro assays is critical for obtaining accurate and reproducible data on the anthelmintic efficacy of Bromoxanide and for the future development of novel salicylanilide-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fasciola hepatica in vitro: increased susceptibility to fasciolicides in a defined serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fasciola hepatica in vitro: increased susceptibility to fasciolicides in a defined serum-free medium | Parasitology | Cambridge Core [cambridge.org]

- 5. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals : review article | Swan | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]

- 6. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromoxanide's Assault on Parasitic Trematodes: A Technical Deep Dive into Mitochondrial Targets

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular targets of the anthelmintic compound bromoxanide in parasitic trematodes. This whitepaper details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways involved in the drug's efficacy against these debilitating parasites.

Parasitic trematodes, commonly known as flukes, are a significant cause of disease in both humans and livestock worldwide, leading to conditions such as schistosomiasis and fascioliasis. Bromoxanide, a member of the salicylanilide class of anthelmintics, has been utilized in veterinary medicine to combat these infections. This guide elucidates the core mechanism by which bromoxanide and its congeners exert their parasiticidal effects: the disruption of mitochondrial energy metabolism.

The Primary Target: Uncoupling Oxidative Phosphorylation

The central finding highlighted in this guide is that bromoxanide's primary target within parasitic trematodes is the mitochondrion, where it acts as an uncoupler of oxidative phosphorylation. Like other salicylanilides, bromoxanide is a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. This action dissipates the crucial proton gradient that drives the synthesis of ATP, the main energy currency of the cell.

The consequences of this uncoupling are catastrophic for the parasite. The disruption of the proton motive force leads to a dramatic decrease in ATP production, effectively starving the fluke of the energy required for essential life processes, including motility, nutrient uptake, and reproduction. This energy crisis ultimately results in paralysis and death of the parasite.

Quantitative Insights into Salicylanilide Efficacy

While specific quantitative data for bromoxanide's in vitro potency (e.g., IC50, EC50) against trematode mitochondria remains a key area for further research, data from related salicylanilides provide valuable insights into the efficacy of this drug class. The following table summarizes the in vivo efficacy of oxyclozanide, a closely related compound, against Fasciola species.

| Compound | Host Species | Parasite Species | Dosage | Efficacy (% reduction in worm burden) | Reference |

| Oxyclozanide | Cattle | Fasciola gigantica | 12 mg/kg | 80% | [1] |

| Oxyclozanide | Cattle | Fasciola hepatica | 10 mg/kg (two doses) | Effective against early and late stages | [2] |

| Oxyclozanide | Sheep | Fasciola hepatica | 10-15 mg/kg | Effective against early and late stages | [2] |

In vitro studies on the motility of Fasciola hepatica have demonstrated that salicylanilides, including oxyclozanide and rafoxanide, induce a rapid spastic paralysis at concentrations of 1.0 µg/mL and above.[3] This effect is a direct consequence of the rapid depletion of cellular energy reserves.

Visualizing the Mechanism and Experimental Approaches

To provide a clearer understanding of the processes involved, this guide includes several diagrams generated using the DOT language.

Caption: Mechanism of bromoxanide as a mitochondrial uncoupler in parasitic trematodes.

Caption: Generalized workflow for assessing mitochondrial uncoupling in trematodes.

Key Experimental Protocols

This guide provides detailed methodologies for the key experiments required to investigate the effects of bromoxanide on trematode mitochondria. These protocols are adapted from established methods and provide a framework for researchers.

Isolation of Functional Mitochondria from Trematodes

A detailed protocol for the isolation of mitochondria from trematodes, adapted from methods used for other tissues, is provided. This includes tissue homogenization, differential centrifugation steps to separate mitochondria from other cellular components, and final purification. A protocol for isolating mitochondria from skeletal muscle, which can be adapted for trematodes, involves initial homogenization of the tissue followed by centrifugation to isolate the mitochondrial fraction.[4]

High-Resolution Respirometry to Assess Mitochondrial Function

This section outlines the use of high-resolution respirometry to measure oxygen consumption rates (OCR) in isolated trematode mitochondria. The protocol involves suspending the isolated mitochondria in a respiration medium and measuring the basal OCR. Specific substrates for different mitochondrial complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II) are then added to stimulate respiration. The addition of ADP will induce state 3 respiration (phosphorylating), and the subsequent addition of an uncoupler like bromoxanide will stimulate maximal respiration (state 3u). The protocol also details the use of inhibitors for specific complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the effects on the electron transport chain.[5]

Measurement of Mitochondrial Membrane Potential

A protocol for measuring changes in the mitochondrial membrane potential (ΔΨm) using fluorescent probes is described. This involves incubating isolated mitochondria or whole juvenile flukes with a potentiometric dye such as TMRM (tetramethylrhodamine, methyl ester) or JC-1. In healthy, polarized mitochondria, these dyes accumulate and exhibit a characteristic fluorescence. Upon exposure to an uncoupler like bromoxanide, the mitochondrial membrane depolarizes, leading to a measurable change in the fluorescence signal.

ATP Depletion Assay

This section details a method to quantify the reduction in ATP levels in trematodes following exposure to bromoxanide. The protocol involves incubating whole juvenile flukes or isolated mitochondria with the compound for a defined period. Subsequently, the biological material is lysed, and the ATP concentration is measured using a luciferin-luciferase-based bioluminescence assay. A significant decrease in ATP levels in the treated group compared to a control group is indicative of mitochondrial uncoupling.

Future Directions and Drug Development

The detailed understanding of bromoxanide's mechanism of action opens avenues for the development of novel and more potent anthelmintics. Structure-activity relationship studies of salicylanilides can guide the synthesis of new derivatives with improved efficacy and safety profiles. Furthermore, the experimental protocols outlined in this guide provide a robust framework for screening new chemical entities for their potential as mitochondrial uncouplers in parasitic trematodes. The continued emergence of drug resistance in parasites underscores the critical need for such research and development efforts.

References

- 1. sudanjvr.net [sudanjvr.net]

- 2. Why is Oxyclozanide Important in Medicine? - EAAV Madrid [eaavmadrid2011.es]

- 3. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vitro Metabolic Pathway of Bromoxanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for investigating the in vitro metabolic pathway of Bromoxanide, a halogenated salicylanilide. Drawing upon established knowledge of the metabolism of structurally similar compounds, this document outlines the principal metabolic routes, detailed experimental protocols for their elucidation, and data presentation formats to facilitate clear interpretation and comparison.

Introduction

Bromoxanide is a salicylanilide derivative with potential therapeutic applications. Understanding its metabolic fate is a critical component of preclinical drug development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites. Based on the metabolic pathways of other halogenated salicylanilides, such as niclosamide, the primary in vitro metabolic transformations of Bromoxanide are anticipated to be Phase I oxidation, primarily hydroxylation, mediated by cytochrome P450 (CYP) enzymes, and Phase II conjugation, specifically glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

Proposed Metabolic Pathways of Bromoxanide

The chemical structure of Bromoxanide suggests two primary sites for metabolic modification: the aromatic rings and the phenolic hydroxyl group.

-

Phase I Metabolism (Oxidation): Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings. This reaction is primarily catalyzed by CYP enzymes in the liver. For Bromoxanide, hydroxylation is predicted to occur on either the salicyl or the anilide ring.

-

Phase II Metabolism (Conjugation): The phenolic hydroxyl group of the salicylic acid moiety and any newly formed hydroxyl groups from Phase I metabolism are susceptible to glucuronidation. This process, mediated by UGTs, increases the water solubility of the compound, facilitating its excretion.

The proposed metabolic pathway is visualized in the following diagram:

The Renaissance of a Classic Scaffold: An In-depth Guide to the Early-Stage Discovery of Salicylanilide Anthelmintics

For Immediate Release

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

The enduring threat of parasitic helminth infections in both human and veterinary medicine, compounded by the rising tide of resistance to frontline anthelmintics, has reignited interest in established drug classes with untapped potential. Among these, the salicylanilides, a class of anthelmintics first introduced in the 1960s, are experiencing a renaissance. This guide provides a comprehensive technical overview of the core principles and methodologies underpinning the early-stage discovery of novel salicylanilide anthelmintics, from initial screening to lead candidate validation.

Introduction to Salicylanilides

Salicylanilides are a class of narrow-spectrum anthelmintics primarily effective against trematodes (flukes) and some nematodes. Key members of this class include niclosamide, oxyclozanide, rafoxanide, and closantel. Historically, their development stemmed from large-scale in vivo screens in animal models. Today, a more nuanced understanding of their mechanism of action, coupled with modern screening technologies, allows for a more targeted and efficient discovery process. Their primary mechanism involves the disruption of the parasite's energy metabolism, a mode of action that remains highly effective.

Core Mechanism of Action: Mitochondrial Uncoupling

The defining anthelmintic activity of salicylanilides lies in their function as protonophores, which uncouple oxidative phosphorylation in the parasite's mitochondria.[1]

In a healthy mitochondrion, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action generates a proton motive force (a combined pH and electrical potential gradient). This gradient is the energy source that ATP synthase uses to convert ADP to ATP, the cell's primary energy currency.

Salicylanilides, being lipophilic weak acids, disrupt this elegant system. They diffuse across the inner mitochondrial membrane into the matrix, where they release a proton. The resulting anion then diffuses back into the intermembrane space, picks up another proton, and repeats the cycle. This shuttling of protons effectively dissipates the proton gradient, bypassing ATP synthase.

The consequences for the parasite are catastrophic:

-

ATP Depletion: The primary cellular "fuel" is no longer produced efficiently, leading to a rapid energy crisis.[1]

-

Impaired Motility: The lack of ATP paralyzes the parasite, preventing it from maintaining its position within the host.[1]

-

Metabolic Collapse: All energy-dependent cellular processes are halted, leading to organismal death.

Early-Stage Discovery Workflow

The discovery of new salicylanilide candidates follows a structured, multi-stage process designed to identify potent and selective compounds while minimizing costly late-stage failures. This workflow integrates in vitro and in vivo assays to build a comprehensive profile of a compound's activity.

Quantitative Data Presentation

The efficacy of salicylanilides can be quantified through various metrics. In vitro assays typically yield IC50 or EC50 values (the concentration required to inhibit 50% of a biological process or achieve 50% of the maximum effect), while in vivo studies measure the percentage reduction in worm burden.

Table 1: Selected Efficacy Data for Salicylanilide Anthelmintics

| Compound | Target Parasite | Assay Type | Metric | Result | Reference |

| Niclosamide | Schistosoma mansoni (cercariae) | In vitro exposure | Infectivity | Significant mortality at 0.02 - 0.05 mg/L | [2] |

| Niclosamide | Schistosoma mansoni | In vivo (monkey model) | Worm Burden Reduction | >78% reduction (topical 1% lotion) | [3] |

| Closantel | Haemonchus contortus (Ivermectin-resistant) | In vivo (sheep model) | Worm Burden Reduction | 100% efficacy at 5.0 mg/kg | [4] |

| Closantel | Haemonchus contortus (Fenbendazole-resistant) | In vivo (sheep model) | Worm Burden Reduction | 100% efficacy at 10 mg/kg | [1] |

| Closantel | Haemonchus contortus (Benzimidazole-resistant) | In vivo (sheep model) | Fecal Egg Count Reduction | 91.2% - 98.2% efficacy at 10 mg/kg | [3] |

Experimental Protocols

Detailed and reproducible protocols are critical for successful drug discovery. Below are representative methodologies for key in vitro and in vivo assays.

Protocol: In Vitro Larval Motility Inhibition Assay

This assay provides a high-throughput method for primary screening of compound libraries against the larval stages of nematodes like Haemonchus contortus.

1. Objective: To determine the concentration-dependent effect of test compounds on the motility of third-stage (L3) nematode larvae.

2. Materials:

-

Test compounds (salicylanilide derivatives) dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).

-

Freshly harvested and exsheathed L3 larvae of the target nematode.

-

Culture medium (e.g., RPMI-1640 or Luria Broth).

-

96-well flat-bottom microplates.

-

Automated motility tracking system (e.g., wMicrotracker) or a dissecting microscope for manual scoring.

-

Positive control (e.g., Levamisole at a known lethal concentration).

-

Negative control (medium with DMSO, final concentration ≤0.5%).

3. Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds directly in the 96-well plates using the culture medium. Ensure the final DMSO concentration does not exceed a non-lethal level (e.g., 0.5%). Include wells for positive and negative controls.

-

Larvae Preparation: Count the L3 larvae and adjust the concentration to deliver approximately 50-100 larvae per well in a small volume (e.g., 50 µL).

-

Incubation: Add the larval suspension to each well of the compound-containing plate. Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period, typically ranging from 24 to 72 hours.

-

Motility Assessment (Automated): Place the 96-well plate into a real-time motility tracking device. The system measures disruptions in an infrared light beam caused by larval movement, generating a quantitative motility score over time.

-

Motility Assessment (Manual): Observe each well under a microscope. Score larvae as motile (vigorous, snake-like movement) or non-motile (straight, no movement upon gentle prodding). A percentage inhibition is calculated relative to the negative control.

-

Data Analysis: Plot the percentage of motility inhibition against the compound concentration. Use a non-linear regression model (e.g., log[inhibitor] vs. response) to calculate the IC50 value for each active compound.

Protocol: In Vivo Efficacy in a Murine Schistosomiasis Model

This protocol is used to validate the in vivo efficacy of a lead candidate against Schistosoma mansoni.

1. Objective: To determine the reduction in adult worm burden in mice infected with S. mansoni following treatment with a test compound.

2. Materials:

-

Female Swiss mice (3-4 weeks old).

-

S. mansoni cercariae.

-

Test compound formulated for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).

-

Praziquantel (positive control).

-

Vehicle only (negative control).

-

Perfusion solution (e.g., citrate saline).

-

Dissection tools.

3. Methodology:

-

Infection: Infect mice via subcutaneous injection with a standardized number of S. mansoni cercariae (e.g., 80-100 cercariae per mouse).[5]

-

Acclimatization and Treatment: Allow the infection to establish for 42-49 days, enabling the parasites to mature into adults. Randomly assign mice to treatment groups (n=5-8 per group): Vehicle Control, Positive Control (Praziquantel), and Test Compound(s) at various doses (e.g., 100, 200, 400 mg/kg).

-

Drug Administration: Administer the treatments via oral gavage as a single dose or over multiple days, depending on the experimental design.

-

Worm Recovery: At a set time post-treatment (e.g., 14 days), euthanize the mice. Perform a porto-mesenteric perfusion to collect the adult worms from the hepatic portal system and mesenteric veins.[5]

-

Worm Counting: Count the total number of adult worms (male and female) recovered from each mouse under a dissecting microscope.

-

Data Analysis: Calculate the mean worm burden for each group. Determine the percentage reduction in worm burden for each treatment group relative to the vehicle control group using the formula: % Reduction = [(Mean worms in control - Mean worms in treated) / Mean worms in control] * 100 Statistical significance is typically determined using a one-way ANOVA or a non-parametric equivalent.

Conclusion and Future Directions

The early-stage discovery of salicylanilide anthelmintics is a robust process that leverages both high-throughput in vitro screening and definitive in vivo validation. While their primary mechanism of mitochondrial uncoupling is well-established, future research may focus on optimizing the chemical scaffold to improve the therapeutic window, expand the spectrum of activity, and overcome any emerging resistance. The methodologies outlined in this guide provide a foundational framework for researchers to identify and advance the next generation of these vital antiparasitic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of sublethal concentrations of the molluscicide niclosamide on the infectivity of Schistosoma mansoni cercariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Niclosamide as a potential topical antipenetrant (TAP) against cercariae of Schistosoma mansoni in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for In Vitro Culture of Fasciola hepatica for Drug Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease of significant veterinary and public health concern. The increasing prevalence of resistance to frontline drugs, such as triclabendazole, necessitates the development of new anthelmintics. In vitro culture of F. hepatica provides a crucial platform for studying the parasite's biology and for the primary screening of novel drug candidates. This document provides detailed protocols for the in vitro culture of both adult and juvenile stages of F. hepatica and their application in drug sensitivity assays.

Experimental Protocols

Protocol for In Vitro Culture of Adult Fasciola hepatica

This protocol details the steps for the collection, washing, and maintenance of adult F. hepatica for in vitro studies.

2.1.1. Materials

-

RPMI-1640 or DMEM culture medium

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Gentamicin solution (10 mg/mL)

-

Haemin solution (see Section 2.1.1.1 for preparation)

-

Hedon-Fleig solution (for washing)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

6- or 12-well sterile culture plates

-

Sterile forceps and beakers

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

2.1.1.1. Preparation of Haemin Solution

-

Dissolve 5 mg of haemin in 1 mL of 0.1 M NaOH.

-

Add 3.95 mL of PBS (pH 7.4).

-

Adjust the pH to 7.1-7.4 by adding approximately 0.05 mL of 1 M HCl.[1]

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store protected from light at 4°C.

2.1.2. Procedure

-

Parasite Collection: Adult F. hepatica are collected from the bile ducts of naturally infected cattle at a slaughterhouse. Transport the flukes to the laboratory in a thermos containing Hedon-Fleig solution at 37°C.

-

Washing: Under a laminar flow hood, wash the flukes multiple times to remove contaminants. Perform two initial washes with Hedon-Fleig medium supplemented with penicillin (1000 IU/mL) and gentamicin (0.1 mg/mL).[2] A final wash should be done with the culture medium to be used for incubation.[2] All washing solutions should be pre-warmed to 37°C.[2]

-

Cultivation: Place one adult fluke per well in a 6- or 12-well plate.[3] Add a minimum of 3 mL of culture medium (RPMI-1640 or DMEM) per fluke.[4] The culture medium should be supplemented with penicillin (100 IU/mL), streptomycin (100 µg/mL), and 80 µg/mL of haemin solution.[3]

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Medium Change: For longer-term culture, the medium should be replaced every 48 hours.

Protocol for In Vitro Culture of Newly Excysted Juvenile (NEJ) Fasciola hepatica

This protocol describes the excystment of metacercariae and the subsequent culture of the juvenile flukes.

2.2.1. Materials

-

F. hepatica metacercariae

-

2% sodium hypochlorite solution

-

Excystment medium:

-

1.2% (w/v) sodium bicarbonate

-

0.9% (w/v) sodium chloride

-

0.2% (w/v) sodium tauroglycocholate

-

0.07% (v/v) concentrated hydrochloric acid

-

0.006% (w/v) L-cysteine

-

-

RPMI-1640 medium

-

Chicken serum (heat-inactivated)

-

Penicillin-Streptomycin solution

-

96-well sterile culture plates

-

CO2 incubator (37°C, 5% CO2)

2.2.2. Procedure

-

Excystment:

-

Agitate metacercariae in 2% sodium hypochlorite for a maximum of 8 minutes to remove the outer cyst wall.

-

Wash the metacercariae three times with deionized water.

-

Incubate in the excystment medium for 2 hours at 37°C in a 5% CO2 atmosphere to allow the juveniles to emerge.[5]

-

-

Cultivation:

-

Transfer the newly excysted juveniles (NEJs) to a 96-well plate.

-

Culture the NEJs in RPMI-1640 medium supplemented with 50% chicken serum and Penicillin-Streptomycin (100 U/mL and 100 µg/mL, respectively).

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

For optimal growth and development, co-culture with 3D HepG2 spheroids can be performed.[5][6][7]

-

Protocol for In Vitro Drug Testing

This protocol outlines the procedure for assessing the efficacy of test compounds against F. hepatica in vitro.

2.3.1. Materials

-

Cultured adult or juvenile F. hepatica (as described in 2.1 and 2.2)

-

Test compounds

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate culture medium

-

Stereomicroscope

2.3.2. Procedure

-

Drug Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.2% (v/v) to avoid toxicity to the flukes.[4]

-

Assay Setup:

-

For adult flukes, replace the culture medium with medium containing the test compounds at various concentrations. Include a solvent control (medium with the same final concentration of DMSO) and a negative control (medium only).

-

For juvenile flukes, add the drug-containing medium to the wells with the NEJs.

-

-

Incubation: Incubate the plates under the standard culture conditions (37°C, 5% CO2) for a defined period, typically 24, 48, and 72 hours.

-

Viability Assessment: At each time point, assess the viability of the flukes using a motility score under a stereomicroscope. A common scoring system is as follows:

-

3: Normal, vigorous motility.

-

2: Reduced motility (slow, less frequent movements).

-

1: Severely reduced motility (only minor movements of suckers or body extremities).

-

0: No movement, dead.

-

Data Presentation

The quantitative data from drug testing experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Motility Scores of Adult F. hepatica Treated with Various Compounds.

| Compound | Concentration (µg/mL) | Time (hours) | Mean Motility Score (± SEM) |

| Control (DMSO) | 0.1% | 24 | 3.0 (± 0.0) |

| 48 | 3.0 (± 0.0) | ||

| 72 | 2.8 (± 0.2) | ||

| Triclabendazole | 15 | 24 | 1.5 (± 0.3) |

| 48 | 0.5 (± 0.2) | ||

| 72 | 0.0 (± 0.0) | ||

| Artesunate | 50 | 24 | 2.5 (± 0.4) |

| 48 | 1.8 (± 0.5) | ||

| 72 | 1.0 (± 0.3) | ||

| Artemether | 50 | 24 | 2.3 (± 0.3) |

| 48 | 1.5 (± 0.4) | ||

| 72 | 0.8 (± 0.2) | ||

| OZ78 | 50 | 24 | 2.0 (± 0.2) |

| 48 | 1.0 (± 0.1) | ||

| 72 | 0.3 (± 0.1) |

Data is illustrative and based on findings from various in vitro studies.[3][8]

Table 2: In Vitro Efficacy of Kinase Inhibitors against Immature F. hepatica (4-week-old).

| Compound | Concentration (µM) | Time (hours) | Mean Motility Score (± SEM) |

| Control (DMSO) | 0.5% | 24 | 3.0 (± 0.0) |

| 48 | 3.0 (± 0.0) | ||

| 72 | 3.0 (± 0.0) | ||

| Imatinib | 20 | 24 | 2.5 (± 0.3) |

| 48 | 1.8 (± 0.2) | ||

| 72 | 1.0 (± 0.0) | ||

| 150 | 24 | 1.5 (± 0.3) | |

| 48 | 0.5 (± 0.2) | ||

| 72 | 0.0 (± 0.0) | ||

| BI2536 | 20 | 24 | 2.8 (± 0.2) |

| 48 | 2.0 (± 0.0) | ||

| 72 | 1.5 (± 0.3) | ||

| 150 | 24 | 1.8 (± 0.2) | |

| 48 | 1.0 (± 0.0) | ||

| 72 | 0.3 (± 0.2) |

Data adapted from studies on kinase inhibitors as potential drug targets.[3]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro culture and drug testing of Fasciola hepatica.

Signaling Pathways as Drug Targets

4.2.1. Protein Kinase Signaling Pathway

Protein kinases are crucial for regulating cellular processes and represent promising drug targets in F. hepatica.

Caption: Inhibition of protein kinase signaling pathways in Fasciola hepatica.

4.2.2. Proposed Mechanism of Triclabendazole Action and Resistance

Triclabendazole's efficacy and the mechanisms of resistance are multifaceted, involving drug metabolism and transport.

Caption: Triclabendazole action and proposed resistance mechanisms in F. hepatica.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. A major locus confers triclabendazole resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Testing albendazole resistance in Fasciola hepatica [ri.conicet.gov.ar]

Application Note: A High-Throughput Screening Assay for the Identification of Mitochondrial Uncouplers Using a JC-1 Probe

Introduction

Bromoxanide is a halogenated salicylanilide, a chemical class known for its anthelmintic properties. While the specific molecular targets of Bromoxanide are not extensively characterized, many salicylanilides are known to function as mitochondrial uncouplers. These compounds disrupt the electrochemical gradient across the inner mitochondrial membrane, leading to a dissipation of the proton motive force. This, in turn, uncouples nutrient oxidation from ATP synthesis, ultimately leading to cellular energy depletion and cytotoxicity in target organisms. The development of a robust high-throughput screening (HTS) assay to identify compounds with this mechanism of action is valuable for drug discovery efforts targeting metabolic pathways.

This application note describes a cell-based HTS assay designed to identify and characterize compounds that depolarize the mitochondrial membrane. The assay utilizes the ratiometric fluorescent dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. Conversely, in cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[1][2][3] The ratio of red to green fluorescence provides a sensitive and reliable measure of mitochondrial membrane potential, making it an ideal endpoint for HTS.[1][2]

Assay Principle

The JC-1 assay is a fluorescence-based method for determining mitochondrial health.[1][2] The cationic dye JC-1 readily penetrates the cell membrane and accumulates in the mitochondria of healthy cells due to the negative charge of the mitochondrial interior. At high concentrations within the mitochondria, the dye forms "J-aggregates," which exhibit a red fluorescence (emission ~590 nm). When the mitochondrial membrane potential collapses, the dye no longer accumulates in the mitochondria and disperses throughout the cell as monomers, which exhibit a green fluorescence (emission ~530 nm).[1][2] Therefore, a decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial depolarization and can be used to identify compounds with uncoupling activity.

Hypothesized Signaling Pathway: Mitochondrial Uncoupling

The proposed mechanism of action for Bromoxanide and similar salicylanilides involves the disruption of oxidative phosphorylation. By transporting protons across the inner mitochondrial membrane, these compounds dissipate the proton gradient required by ATP synthase to produce ATP. This uncoupling of the electron transport chain from ATP synthesis leads to a decrease in mitochondrial membrane potential.

Caption: Mitochondrial uncoupling by Bromoxanide.

Experimental Protocols

Materials and Reagents

-

Cell line (e.g., HEK293, HepG2, or a relevant parasite cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Bromoxanide (or other test compounds)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - positive control for mitochondrial depolarization

-

384-well black, clear-bottom assay plates

Protocol

1. Cell Seeding:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

2. Compound Addition:

-

Prepare a stock solution of Bromoxanide and control compounds in DMSO.

-

Perform serial dilutions of the compounds in culture medium to create a dose-response curve. The final DMSO concentration should not exceed 0.5%.

-

For the HTS, use a single concentration of the test compounds (e.g., 10 µM).

-

Remove the assay plate from the incubator and add 10 µL of the diluted compounds to the respective wells.

-

For control wells:

-

Negative Control: Add medium with 0.5% DMSO.

-

Positive Control: Add CCCP to a final concentration of 50 µM.

-

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

3. JC-1 Staining and Measurement:

-

Prepare a 2X working solution of JC-1 dye in pre-warmed culture medium.

-

Add 50 µL of the 2X JC-1 solution to each well of the assay plate.

-

Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator, protected from light.

-

Measure the fluorescence intensity using a multi-mode plate reader with the following settings:

-

Green Fluorescence (Monomers): Excitation at 485 nm, Emission at 535 nm.

-

Red Fluorescence (J-aggregates): Excitation at 540 nm, Emission at 590 nm.[2]

-

4. Data Analysis:

-

Calculate the ratio of red fluorescence to green fluorescence for each well (590 nm / 535 nm).

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

-

-

For HTS, identify "hits" as compounds that cause a significant decrease in the red/green ratio (e.g., >3 standard deviations from the mean of the negative controls).

-

For dose-response experiments, plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assess the quality of the assay using the Z'-factor:

-

Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

-

An assay with a Z'-factor > 0.5 is considered excellent for HTS.

-

HTS Assay Workflow

The following diagram outlines the workflow for the high-throughput screening of compounds for mitochondrial uncoupling activity.

Caption: High-throughput screening workflow for the JC-1 assay.

Data Presentation

The results of the HTS assay can be summarized in a table format for clear comparison and analysis.

| Well Type | Compound | Conc. (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % Inhibition | Z'-Factor |

| Negative Control | DMSO | - | 58,342 | 12,567 | 4.64 | 0 | 0.78 |

| Negative Control | DMSO | - | 59,102 | 12,988 | 4.55 | 0 | 0.78 |

| Positive Control | CCCP | 50 | 15,678 | 45,321 | 0.35 | 100 | 0.78 |

| Positive Control | CCCP | 50 | 16,021 | 46,112 | 0.35 | 100 | 0.78 |

| Test Compound | Bromoxanide | 10 | 20,145 | 40,876 | 0.49 | 97.4 | N/A |

| Test Compound | Compound X | 10 | 55,432 | 13,011 | 4.26 | 9.0 | N/A |

| Test Compound | Compound Y | 10 | 35,789 | 28,990 | 1.23 | 79.9 | N/A |

Conclusion

The described JC-1 based HTS assay provides a robust and reliable method for identifying and characterizing compounds that act as mitochondrial uncouplers. The ratiometric nature of the JC-1 dye minimizes variability and increases the sensitivity of the assay. This protocol is readily adaptable for large-scale screening campaigns and can be a valuable tool in the discovery of new therapeutic agents targeting cellular metabolism, including novel anthelmintics from the salicylanilide class.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bromoxanide in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bromoxanide in human plasma. The method utilizes protein precipitation for simple and efficient sample preparation, followed by a rapid chromatographic separation. This robust method is suitable for supporting pharmacokinetic and toxicokinetic studies of Bromoxanide in drug development.

Introduction

Bromoxanide is a halogenated salicylanilide with potential therapeutic applications. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of Bromoxanide in human plasma using LC-MS/MS. The method has been developed to provide high throughput and accurate results, meeting the general requirements for regulated bioanalysis.

Experimental

Materials and Reagents

-

Bromoxanide reference standard (≥98% purity)

-

Oxyclozanide (Internal Standard, IS) (≥98% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3.0 min, hold for 1.0 min, return to initial conditions and equilibrate for 1.0 min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Mass Spectrometric Conditions

The mass spectrometer was operated in the negative ion electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Bromoxanide and the internal standard (Oxyclozanide) were optimized for maximum sensitivity and selectivity.

| Parameter | Bromoxanide | Oxyclozanide (IS) |

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion (m/z) | 410.9 | 400.9 |

| Product Ion (m/z) | 201.0 | 175.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (V) | -25 | -30 |

| Declustering Potential (V) | -80 | -85 |

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Bromoxanide and the internal standard (Oxyclozanide) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Bromoxanide and the IS from plasma.

Caption: A streamlined workflow for plasma sample preparation.

Method Validation Summary

The method was validated according to the general principles of bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Bromoxanide in human plasma. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Range (ng/mL) | r² |

| Bromoxanide | 1 - 1000 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| High QC | 800 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.7 |

| Mid QC | 100 | 95.1 | 101.2 |

| High QC | 800 | 94.3 | 99.5 |

Stability

The stability of Bromoxanide in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top | 4 hours at Room Temperature | 95 - 105 |

| Freeze-Thaw | 3 cycles (-80°C to RT) | 93 - 103 |

| Long-term | 30 days at -80°C | 96 - 106 |

Signaling Pathway and Logical Relationships

Caption: Overall analytical workflow from sample to result.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Bromoxanide in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it well-suited for high-throughput analysis in support of pharmacokinetic studies. The straightforward protein precipitation sample preparation procedure allows for minimal sample manipulation and fast turnaround times.

Application Notes and Protocols: In Vitro Larval Migration Inhibition Assay Using Bromoxanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating the development of new and effective drugs. The in vitro larval migration inhibition assay (LMIA) is a crucial tool for the primary screening and evaluation of potential anthelmintic compounds. This document provides a detailed protocol for utilizing the LMIA to assess the efficacy of Bromoxanide, a halogenated salicylanilide, against the third-stage larvae (L3) of parasitic nematodes, with a particular focus on Haemonchus contortus, a model organism for gastrointestinal nematodes.

Bromoxanide belongs to the salicylanilide class of anthelmintics, which are known to act as protonophores, uncoupling oxidative phosphorylation in the mitochondria of parasites. This disruption of the parasite's energy metabolism leads to paralysis and eventual death. The LMIA provides a quantitative measure of a compound's ability to inhibit the motility of parasitic larvae, serving as a reliable indicator of its anthelmintic potential.

These application notes are designed to guide researchers through the process of setting up and executing a reproducible LMIA for Bromoxanide, from the preparation of materials to data analysis and interpretation.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vitro larval migration inhibition assay using Bromoxanide against Haemonchus contortus L3 larvae. These values are for illustrative purposes and should be determined empirically for each experimental setup.

| Compound | Concentration (µM) | Mean Larval Migration Inhibition (%) | Standard Deviation (%) |

| Bromoxanide | 0.01 | 15.2 | 3.1 |

| 0.1 | 48.5 | 5.7 | |

| 1 | 85.3 | 4.2 | |

| 10 | 98.9 | 1.5 | |

| 100 | 100 | 0.0 | |

| Ivermectin (Positive Control) | 0.01 | 25.8 | 4.5 |

| 0.1 | 65.1 | 6.2 | |

| 1 | 95.4 | 2.8 | |

| 10 | 100 | 0.0 | |

| DMSO (Negative Control) | 0.1% | 2.1 | 1.8 |

Note: The half-maximal inhibitory concentration (IC50) for Bromoxanide in this illustrative dataset would be calculated to be approximately 0.1 µM.

Experimental Protocols

Preparation of Haemonchus contortus Third-Stage Larvae (L3)

-

Fecal Culture: Obtain fresh fecal samples from sheep infected with a pure strain of Haemonchus contortus. Mix the feces with vermiculite and incubate at 27°C and >90% relative humidity for 7-10 days to allow the eggs to hatch and develop into L3 larvae.

-

Larval Harvest: Harvest the L3 larvae using a Baermann apparatus. The larvae will migrate from the fecal culture into the warm water and can be collected from the bottom of the funnel.

-

Washing and Sterilization: Wash the collected larvae several times with sterile water to remove debris. To minimize bacterial and fungal contamination, the larvae can be sterilized by a short incubation in a solution of 0.1% sodium hypochlorite followed by thorough washing with sterile water.

-

Quantification and Storage: Estimate the larval concentration under a microscope and store the L3 larvae in sterile water at 4-10°C for up to 2 months.

In Vitro Larval Migration Inhibition Assay (LMIA) Protocol

-

Preparation of Assay Plates:

-

Use 96-well microtiter plates. Each well will contain a migration apparatus consisting of a small sieve (e.g., 20 µm nylon mesh) placed in the well.

-

-

Preparation of Bromoxanide Solutions:

-

Prepare a stock solution of Bromoxanide in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Perform serial dilutions of the Bromoxanide stock solution in sterile water or a suitable buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the larvae (typically ≤ 0.5%).

-

-

Assay Setup:

-

Add approximately 100-200 L3 larvae to each sieve in the 96-well plate.

-

Add the different concentrations of Bromoxanide, a positive control anthelmintic (e.g., Ivermectin), and a negative control (solvent only) to the wells. Each concentration should be tested in triplicate.

-

The total volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours. During this time, motile larvae will migrate through the sieve into the bottom of the well.

-

-

Counting of Migrated Larvae:

-

After incubation, carefully remove the sieves from the wells.

-

Add a motility-inhibiting agent (e.g., Lugol's iodine) to the wells to immobilize the migrated larvae for easier counting.

-

Count the number of migrated larvae in each well using an inverted microscope.

-

-

Data Analysis:

-

Calculate the percentage of larval migration inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Number of migrated larvae in test well / Number of migrated larvae in negative control well) * 100 ]

-

Determine the IC50 value of Bromoxanide by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of Bromoxanide in Parasite Mitochondria

Application Notes and Protocols for the Synthesis of Bromoxanide Analogues in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of Bromoxanide analogues. The primary objective is to facilitate structure-activity relationship (SAR) studies aimed at the discovery of novel therapeutic agents. Bromoxanide, a halogenated salicylanilide, and its parent class of compounds are known for their wide range of biological activities, including anthelmintic, anticancer, and antimicrobial properties.[1][2] The exploration of Bromoxanide analogues is a promising avenue for the development of new drugs with improved efficacy and selectivity.

Introduction to Bromoxanide and Structure-Activity Studies

Bromoxanide belongs to the salicylanilide class of compounds, which are characterized by a 2-hydroxy-N-phenylbenzamide scaffold.[3] The biological activity of salicylanilides is significantly influenced by the nature and position of substituents on both the salicylic acid and aniline rings.[4] Halogenation, in particular, has been shown to be a key determinant of the activity of these compounds. SAR studies are therefore crucial for understanding how modifications to the Bromoxanide structure affect its biological activity, guiding the rational design of more potent and specific drug candidates. The primary mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation, which disrupts the mitochondrial membrane potential.[1]

Data Presentation: Structure-Activity Relationship of Salicylanilide Analogues

| Compound ID | Salicylic Ring Substituent | Aniline Ring Substituent | Biological Activity (IC50, µM) | Target Organism/Cell Line | Reference |

| Bromoxanide | 3,5-dibromo | 4'-chloro | Not specified in searches | Fasciola hepatica | General Knowledge |

| Niclosamide | 5-chloro | 2'-chloro, 4'-nitro | 0.28 | Hymenolepis nana | General Knowledge |

| Oxyclozanide | 3,5-dichloro | 2',3',5'-trichloro | Not specified in searches | Fasciola hepatica | [2] |

| Rafoxanide | 3,5-diiodo | 3'-chloro, 4'-(4-chlorophenoxy) | Not specified in searches | Haemonchus contortus | [2] |

| Closantel | 3,5-diiodo | 2',4',5'-trichloro, N-cyano-N'-methyl | Not specified in searches | Fasciola hepatica | [2] |

Experimental Protocols

General Synthesis of Bromoxanide Analogues (Salicylanilides)

The synthesis of Bromoxanide analogues generally follows a straightforward amidation reaction between a substituted salicylic acid and a substituted aniline.[5] The following protocol is a representative example for the synthesis of 5-bromo-4'-chlorosalicylanilide, a close analogue of Bromoxanide.

Materials:

-

5-Bromosalicylic acid

-

4-Chloroaniline

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Anhydrous Toluene

-

Dry N,N-Dimethylformamide (DMF) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

Activation of Salicylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromosalicylic acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of dry DMF.

-

Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The completion of the reaction can be monitored by the dissolution of the starting material.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromosalicyloyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous toluene.

-

In a separate flask, dissolve 4-chloroaniline (1 equivalent) in anhydrous toluene.

-

Slowly add the solution of 4-chloroaniline to the solution of 5-bromosalicyloyl chloride at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the pure 5-bromo-4'-chlorosalicylanilide.[5]

Protocol for Anthelmintic Activity Assay (Adult Worm Motility Assay)

This protocol describes a common in vitro method for assessing the anthelmintic activity of newly synthesized Bromoxanide analogues using adult earthworms (Pheretima posthuma), which serve as a model for intestinal roundworms.

Materials:

-

Adult earthworms of similar size

-

Phosphate buffered saline (PBS, pH 7.4)

-

Synthesized Bromoxanide analogues

-

Positive control (e.g., Albendazole)

-

Negative control (vehicle, e.g., DMSO in PBS)

-

Petri dishes

-

Water bath or incubator at 37°C

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of the synthesized analogues and the positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds and controls in PBS to achieve the desired final concentrations. The final concentration of the solvent should be non-toxic to the worms.

-

Worm Preparation: Collect adult earthworms and wash them with PBS to remove any adhering debris.

-

Assay: Place one earthworm in each Petri dish containing 25 mL of the test or control solution.

-

Incubate the Petri dishes at 37°C.

-

Observation: Observe the worms for paralysis and death at regular intervals. Paralysis is noted when the worms do not move when shaken gently. Death is confirmed when the worms show no movement upon being dipped in warm water (50°C).

-

Data Recording: Record the time taken for paralysis and death for each compound at different concentrations.

-

Analysis: Compare the activity of the synthesized analogues with the positive and negative controls. The results can be used to determine the relative potency of the analogues.

Mandatory Visualizations

Caption: General Synthetic Scheme for Bromoxanide Analogues.

Caption: Workflow for SAR Studies of Bromoxanide Analogues.

Caption: Uncoupling of Oxidative Phosphorylation by Bromoxanide Analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Bromo-4'-chlorosalicylanilide | 3679-64-9 [smolecule.com]

Application Notes and Protocols for In Vivo Efficacy Testing of Bromoxanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxanide is a halogenated salicylanilide, a class of anthelmintic compounds known for their efficacy against various parasitic helminths.[1][2] The primary mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts ATP production and leads to parasite death.[3][4][5] Commercially available salicylanilides like closantel and rafoxanide are widely used in veterinary medicine to control infestations of liver flukes (Fasciola spp.) and haematophagous nematodes (Haemonchus spp.) in livestock.[1]

These application notes provide a comprehensive framework for the in vivo evaluation of Bromoxanide's anthelmintic efficacy, drawing upon established methodologies for related compounds and international guidelines for anthelmintic drug testing.

Preclinical In Vivo Efficacy Testing of Bromoxanide

The in vivo assessment of Bromoxanide's efficacy is critical to determine its therapeutic potential. The following protocols are designed to be adapted based on the target parasite and host species.

Animal Models

The choice of animal model is contingent on the target parasite. Based on the known spectrum of salicylanilides, relevant models include:

-

Murine Model for Fascioliasis: Mice are a well-established model for studying infections with Fasciola hepatica and for screening fasciolicidal compounds.[6]

-

Rodent Models for Schistosomiasis: Mice and rats are commonly used to model schistosomiasis, caused by Schistosoma spp.[7][8][9]

-

Ovine/Caprine Model for Haemonchosis: Sheep and goats are natural hosts for Haemonchus contortus and are suitable for efficacy studies against this haematophagous nematode.

Experimental Design and Protocols

The following protocols are based on guidelines from the Veterinary International Cooperation on Harmonization (VICH) and established practices in parasitology research.[10][11]

2.1. Dose Determination Study

-

Objective: To identify the effective dose range of Bromoxanide.

-

Methodology:

-

Animal Infection: Experimentally infect a cohort of the selected animal model with a standardized number of infective parasite larvae (e.g., metacercariae for F. hepatica or L3 larvae for H. contortus).

-

Treatment Groups: Once the infection is patent (as confirmed by fecal egg counts), randomly allocate animals to different treatment groups (at least 6 animals per group). Include a vehicle-treated control group and at least three groups receiving different doses of Bromoxanide.

-

Drug Administration: Administer Bromoxanide via the intended route (e.g., oral gavage). The formulation of Bromoxanide should be consistent throughout the studies.

-

Efficacy Assessment: At a predetermined time point post-treatment (e.g., 7-14 days), euthanize the animals and recover the remaining parasites from the target organs (e.g., liver for Fasciola, abomasum for Haemonchus). Efficacy is calculated as the percentage reduction in mean parasite burden in treated groups compared to the control group.

-

2.2. Dose Confirmation Study

-

Objective: To confirm the efficacy of the selected dose of Bromoxanide.

-

Methodology:

-

Study Design: Conduct at least two independent studies using the effective dose determined in the dose determination study.[10][12]

-

Animal Numbers: Each study should include a vehicle-treated control group and a Bromoxanide-treated group, with a minimum of 6 animals per group.[10]

-

Procedure: Follow the same infection, treatment, and parasite recovery procedures as in the dose determination study.

-

Statistical Analysis: The difference in parasite counts between the treated and control groups should be statistically significant.[12]

-

2.3. Field Efficacy Study (for veterinary applications)

-

Objective: To evaluate the efficacy of Bromoxanide in naturally infected animals under field conditions.

-

Methodology:

-

Animal Selection: Identify a herd or flock with a natural infection of the target parasite.

-

Treatment Groups: Randomly allocate animals to a treatment group and a control group.

-

Efficacy Assessment: Efficacy is typically assessed using the Fecal Egg Count Reduction Test (FECRT).[10] Fecal samples are collected before treatment and at a specified time point after treatment to determine the percentage reduction in egg counts.

-

Data Presentation

All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: Dose Determination of Bromoxanide against Fasciola hepatica in Mice

| Treatment Group | Dose (mg/kg) | Mean Worm Burden (± SD) | Efficacy (%) |

| Control (Vehicle) | 0 | 15.2 (± 3.1) | - |

| Bromoxanide | 10 | 8.1 (± 2.5) | 46.7 |

| Bromoxanide | 25 | 2.3 (± 1.8) | 84.9 |